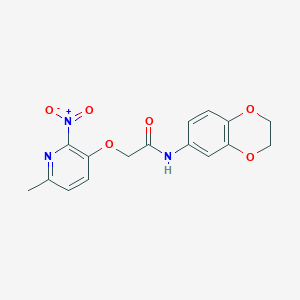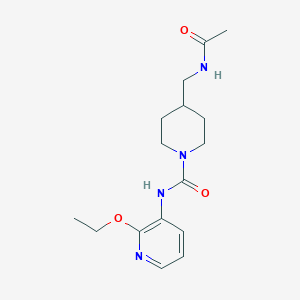![molecular formula C17H22F3NO3 B7681420 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.
Mécanisme D'action
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and blood pressure. By inhibiting sGC, 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 can increase the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of oxidative stress, and the modulation of cytokine production. These effects may contribute to the compound's neuroprotective and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is its high potency and selectivity for sGC inhibition, which makes it a valuable tool for studying the physiological effects of cGMP signaling. However, the compound's low solubility and stability may limit its use in certain experimental settings, and further research is needed to optimize its formulation and delivery.
Orientations Futures
There are several potential future directions for research on 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543, including:
1. Further studies on the compound's neuroprotective effects in animal models of stroke and traumatic brain injury, with a focus on optimizing the dosing and delivery of the compound.
2. Investigation of the compound's potential therapeutic effects in the treatment of depression and anxiety disorders, including clinical trials in human subjects.
3. Exploration of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system, to better understand its potential applications in various disease states.
4. Development of new analogs and derivatives of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 with improved solubility, stability, and selectivity for sGC inhibition, to expand the range of experimental applications for this compound.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 involves several steps, including the reaction of 3-(trifluoromethyl)cyclohexylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-methoxyethanol and benzoyl chloride to yield the final product.
Applications De Recherche Scientifique
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as potential therapeutic effects in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-23-8-9-24-15-7-2-4-12(10-15)16(22)21-14-6-3-5-13(11-14)17(18,19)20/h2,4,7,10,13-14H,3,5-6,8-9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDIZYPVAAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NC2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)


![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)